3-(1-AMINOPROPOXY)-3.3-DIMETHYL-1-PROPENYLTRIMETHOXYSILANE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(1-AMINOPROPOXY)-3.3-DIMETHYL-1-PROPENYLTRIMETHOXYSILANE” is a chemical compound with the molecular formula C11H25NO4Si . It is a type of organosilicon compound .

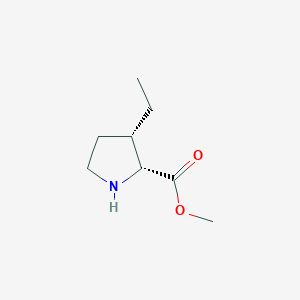

Molecular Structure Analysis

The molecular structure of “3-(1-AMINOPROPOXY)-3.3-DIMETHYL-1-PROPENYLTRIMETHOXYSILANE” can be analyzed using techniques such as X-ray crystallography, cryoelectron microscopy, and NMR spectroscopy . These techniques can provide 3D structural information .Chemical Reactions Analysis

The chemical reactions of “3-(1-AMINOPROPOXY)-3.3-DIMETHYL-1-PROPENYLTRIMETHOXYSILANE” would depend on its functional groups. As an amine, it could participate in reactions such as acid-base reactions, nucleophilic substitutions, and condensations .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1-AMINOPROPOXY)-3.3-DIMETHYL-1-PROPENYLTRIMETHOXYSILANE” can be determined using various techniques. For example, its melting point, boiling point, and density can be measured . Its solubility in water and other solvents can also be determined .Applications De Recherche Scientifique

Surface Modification and Functionalization

The gas-phase reaction of a similar compound, (3-aminopropyl)dimethylethoxysilane (APDMES), with silica surfaces has been extensively studied, highlighting its utility in surface modification. When used with silica, APDMES adsorbs via hydrogen bonding, leading to the formation of Si-O-Si linkages that are crucial for surface modification applications. This process is catalyzed by the aminopropyl end of gaseous APDMES molecules, demonstrating the compound's potential in creating functionalized surfaces with tailored properties (White & Tripp, 2000).

Stability Enhancement of Functionalized Surfaces

Aminosilanes, including compounds similar to 3-(1-AMINOPROPOXY)-3,3-DIMETHYL-1-PROPENYLTRIMETHOXYSILANE, are used to functionalize silica surfaces. However, a major issue is the hydrolytic instability of these functionalized surfaces. Research has focused on enhancing the stability of such surfaces, with findings indicating that the choice of aminosilane and the conditions of the silanization process (e.g., solvent, temperature) significantly impact the hydrolytic stability of the resulting layers. This is critical for developing durable functional coatings and materials for various applications (Smith & Chen, 2008).

Chemical Vapor Deposition (CVD) Techniques

The application of CVD techniques for depositing monolayers of aminosilanes on silicon dioxide surfaces has been explored, showcasing the technique's effectiveness in creating covalently bonded layers. Such layers have potential applications in sensor technologies, given their ability to form stable and functional surfaces. Stability tests and surface characterization studies underline the applicability of these methods in producing surfaces with desirable properties for specific applications (Zhang et al., 2010).

Synthesis and Application in Polymer Technology

Research into the synthesis of compounds like 3-(1-AMINOPROPOXY)-3,3-DIMETHYL-1-PROPENYLTRIMETHOXYSILANE and their application in creating novel polymer materials has been documented. For instance, the synthesis of waterborne polyurethanes with enhanced performance through the use of bis(methyoxyl hydroxyl)-functionalized polysiloxanes highlights the role of such compounds in advancing polymer technology. These findings contribute to the development of materials with improved properties for various industrial applications (Zhu et al., 2005).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1-aminopropoxy)-3.3-dimethyl-1-propenyltrimethoxysilane involves the reaction of 3-(chloropropoxy)-3.3-dimethyl-1-propenyltrimethoxysilane with ammonia in the presence of a catalyst.", "Starting Materials": [ "3-(chloropropoxy)-3.3-dimethyl-1-propenyltrimethoxysilane", "Ammonia", "Catalyst" ], "Reaction": [ "Add 3-(chloropropoxy)-3.3-dimethyl-1-propenyltrimethoxysilane to a reaction flask", "Add ammonia to the reaction flask", "Add catalyst to the reaction flask", "Heat the reaction mixture to a suitable temperature and stir for a specific time", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by column chromatography or recrystallization" ] } | |

Numéro CAS |

122630-66-4 |

Nom du produit |

3-(1-AMINOPROPOXY)-3.3-DIMETHYL-1-PROPENYLTRIMETHOXYSILANE |

Formule moléculaire |

C11H25NO4Si |

Poids moléculaire |

0 |

Synonymes |

3-(3-AMINOPROPOXY)-3,3-DIMETHYL-1-PROPENYLTRIMETHOXYSILANE |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![furo[3,2-b]pyridin-3(2H)-one](/img/structure/B1167054.png)